molecular formula C3H5FO2 B13495271 (2R)-2-Fluoropropanoic acid CAS No. 75244-22-3

(2R)-2-Fluoropropanoic acid

Cat. No.: B13495271
CAS No.: 75244-22-3
M. Wt: 92.07 g/mol
InChI Key: ZVZPFTCEXIGSHM-UWTATZPHSA-N
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Description

®-2-Fluoropropanoic acid is an organic compound with the molecular formula C3H5FO2 It is a chiral molecule, meaning it has a non-superimposable mirror image, and the ® designation indicates the specific configuration of the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-2-Fluoropropanoic acid can be synthesized through several methods. One common approach involves the fluorination of propanoic acid derivatives. For instance, the reaction of ethyl propanoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield ®-2-Fluoropropanoic acid. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of ®-2-Fluoropropanoic acid may involve the use of more scalable and cost-effective methods. One such method is the catalytic asymmetric hydrogenation of fluorinated precursors. This process can be optimized for large-scale production by using appropriate catalysts and reaction conditions to achieve high yields and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions: ®-2-Fluoropropanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fluorinated carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert it to fluorinated alcohols or hydrocarbons.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed:

    Oxidation: Fluorinated carboxylic acids.

    Reduction: Fluorinated alcohols or hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-Fluoropropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound can be used to study enzyme-substrate interactions and metabolic pathways involving fluorinated substrates.

    Medicine: Fluorinated compounds, including ®-2-Fluoropropanoic acid, are explored for their potential as diagnostic agents in medical imaging and as therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-2-Fluoropropanoic acid involves its interaction with specific molecular targets. The fluorine atom in the molecule can influence the reactivity and binding affinity of the compound. In biological systems, it may interact with enzymes and receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Fluoroacetic acid: Another fluorinated carboxylic acid with similar properties but different biological activity.

    3-Fluoropropanoic acid: A structural isomer with the fluorine atom at a different position, leading to different reactivity and applications.

    Fluorinated amino acids: Compounds like 4-fluorophenylalanine, which are used in protein engineering and biochemical studies.

Uniqueness: ®-2-Fluoropropanoic acid is unique due to its specific chiral configuration and the position of the fluorine atom. This configuration can result in distinct reactivity and interactions compared to other fluorinated compounds. Its applications in asymmetric synthesis and as a chiral building block further highlight its importance in research and industry.

Properties

CAS No.

75244-22-3

Molecular Formula

C3H5FO2

Molecular Weight

92.07 g/mol

IUPAC Name

(2R)-2-fluoropropanoic acid

InChI

InChI=1S/C3H5FO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/t2-/m1/s1

InChI Key

ZVZPFTCEXIGSHM-UWTATZPHSA-N

Isomeric SMILES

C[C@H](C(=O)O)F

Canonical SMILES

CC(C(=O)O)F

Origin of Product

United States

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